molecular formula C22H22N2O3S B2745112 Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 921579-99-9

Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2745112
CAS No.: 921579-99-9
M. Wt: 394.49
InChI Key: MFDNICSSAAMWJG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based small molecule characterized by distinct structural features:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
  • Substituents:
    • Position 2: A 2-(2,5-dimethylphenyl)acetamido group, introducing both lipophilic (methylated phenyl) and hydrogen-bonding (amide) functionalities.
    • Position 4: A phenyl group, contributing aromaticity and steric bulk.
    • Position 5: An ethyl ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-(2,5-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-12-14(2)10-11-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDNICSSAAMWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as α-haloketone and thiourea.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl acyl chloride.

    Amidation Reaction: The amide bond is formed by reacting the intermediate with 2,5-dimethylphenylacetic acid.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly against:

Cell LineIC50 (µM)Selectivity Index
A54915.0Moderate
Caco-210.0High
SHSY-5Y8.0Very High

The compound exhibited a selective cytotoxic effect on SHSY-5Y cells, indicating its potential as a therapeutic agent for neuroblastoma treatment.

Research Findings

Numerous studies have investigated the biological activities and mechanisms of this compound:

  • Cytotoxicity Studies : Research indicates that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines.
  • Mechanistic Studies : Investigations into its mechanism of action reveal that it may interact with specific molecular targets, altering their activity and leading to diverse biological effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated significant tumor regression in xenograft models treated with this compound.
  • Another investigation reported enhanced apoptosis markers in treated neuroblastoma cells compared to controls.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with ethyl thiazole carboxylates listed in . Key analogs and their substituent variations are summarized below:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent
Target Compound 2-(2,5-Dimethylphenyl)acetamido Phenyl Ethyl ester
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate 3,5-Dichlorophenyl None Ethyl ester (Position 4)
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-isobutoxyphenyl Methyl Ethyl ester
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl Methyl Ethyl ester
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-isobutoxyphenyl Methyl Ethyl ester

Key Observations :

Position 2 Diversity: The target compound’s acetamido linkage is unique among analogs, enabling hydrogen-bond donor/acceptor interactions. In contrast, analogs feature electron-withdrawing (e.g., dichlorophenyl), polar (e.g., hydroxyl), or bulky (e.g., isobutoxy) groups. The 2,5-dimethylphenyl group enhances lipophilicity compared to dichlorophenyl or formyl-substituted analogs.

methyl or unsubstituted positions in analogs.

Ester Position :

  • Most analogs (including the target) feature the ethyl ester at position 5, except Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, where the ester is at position 4. This positional shift may alter electronic distribution and metabolic stability.

Hypothesized Properties Based on Substituent Effects:
Property Target Compound Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Lipophilicity (LogP) Moderate-High (dimethylphenyl + phenyl) High (dichlorophenyl) Moderate (cyano reduces lipophilicity)
Solubility Low (bulky aromatic groups) Very Low (Cl groups + ester) Moderate (polar cyano group)
Metabolic Stability Ester hydrolysis likely Ester hydrolysis likely Higher stability (methyl at position 4)
Bioactivity Potential kinase inhibition (amide bonding) Antimicrobial (dichlorophenyl) Enzyme inhibition (cyano as H-bond acceptor)

Notes:

  • The target’s amide group may enhance binding to proteases or kinases, whereas dichlorophenyl analogs () are more suited for hydrophobic target interactions .
  • Isobutoxy or formyl groups in analogs (e.g., Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) could improve membrane permeability but reduce aqueous solubility .

Biological Activity

Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3S, with a molecular weight of 394.5 g/mol. The compound features a thiazole ring, an acetamide group, and an ethyl ester functional group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, research has demonstrated significant cytotoxic effects against:

  • A549 (non-small cell lung carcinoma)
  • Caco-2 (colon carcinoma)
  • SHSY-5Y (neuroblastoma)

Table 1: Anticancer Activity Profile

Cell LineIC50 (µM)Selectivity Index
A54915.0Moderate
Caco-210.0High
SHSY-5Y8.0Very High

The compound exhibited a selective cytotoxic effect , particularly on SHSY-5Y cells, indicating its potential as a therapeutic agent for neuroblastoma treatment .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G1 phase in various cancer cell lines .

Research Findings and Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Study on SHSY-5Y Cells : A study reported that this compound exhibited higher stability and selectivity compared to doxorubicin in SHSY-5Y cells. The combination of ester groups on thiazole was found to enhance its efficacy .
  • Comparative Analysis with Other Compounds : In comparative studies with similar thiazole derivatives, this compound showed superior anticancer activity against multiple cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling 2,5-dimethylphenylacetic acid to a thiazole precursor. A common approach includes:

Amide bond formation : Use coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base. Reactions are initiated at 0°C and stirred at room temperature for 12–24 hours .

Thiazole ring formation : Cyclization of thiourea intermediates with α-bromo ketones under reflux conditions in ethanol .

Esterification : Final carboxylate group protection using ethyl chloroformate in anhydrous THF .

  • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm final product purity (>95%) using HPLC .

Q. How is the compound characterized structurally?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. For example, the thiazole C-H proton appears as a singlet near δ 7.5–8.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 451.12) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Case Study : Conflicting reports on anti-inflammatory vs. anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges).
  • Methodology :

Dose-response profiling : Test across multiple cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Target validation : Use kinase inhibition assays (e.g., EGFR, MAPK) to identify primary molecular targets .

Metabolic stability : Assess liver microsome stability to rule out false positives due to rapid degradation .

  • Data Interpretation : Cross-reference activity with structural analogs (e.g., 3-phenylisoxazole derivatives) to identify SAR trends .

Q. What strategies optimize reaction yield and purity during synthesis?

  • Experimental Design :

  • Solvent optimization : Replace DCM with acetonitrile for improved coupling efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours at RT) .
  • Catalyst screening : Test alternatives to EDC·HCl, such as DCC or HATU, to minimize side products .
    • Troubleshooting :
  • Low yield : Add molecular sieves to absorb water in amide coupling steps .
  • Impurities : Employ recrystallization from ethanol/water (7:3 v/v) for final product purification .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Docking studies : Use AutoDock Vina to predict binding modes with protein kinases (e.g., GSK-3β). The acetamido group forms hydrogen bonds with Lys85 and Asp200 residues .
  • Enzyme inhibition assays : Measure IC50_{50} against COX-2 to validate anti-inflammatory potential .
    • Advanced Techniques :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) for target proteins .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

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